N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Beschreibung
N-[4-(2-Carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a methyl group at position 1 and an oxo group at position 4. The compound’s structure includes a but-2-yn-1-yl linker connecting the pyridazine ring to a 2-carbamoylphenoxy moiety. The rigid alkyne linker may enhance conformational stability, while the pyridazine ring contributes to electronic properties distinct from related heterocycles like pyrimidines or pyridines.
Eigenschaften
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-15(22)9-8-13(20-21)17(24)19-10-4-5-11-25-14-7-3-2-6-12(14)16(18)23/h2-3,6-9H,10-11H2,1H3,(H2,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHIFRGLMISNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, typically starting with the preparation of the core pyridazine structure. The synthetic route often includes the following steps:
Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.
Introduction of the But-2-yn-1-yl Group: This step involves the addition of the but-2-yn-1-yl group to the pyridazine core through a coupling reaction.
Attachment of the Carbamoylphenoxy Group:
Final Modifications: This step involves any final modifications to the compound to achieve the desired structure and properties
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions
Wissenschaftliche Forschungsanwendungen
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and technologies, owing to its unique properties
Wirkmechanismus
The mechanism of action of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Group Differences
Key Observations :
- Heterocycle Diversity : The target compound’s dihydropyridazine core distinguishes it from dihydroisoxazol () and dihydropyrimidine () analogs. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to pyrimidines .
- Linker Chemistry : The but-2-yn-1-yl linker in the target compound and ’s analog suggests a preference for rigidity, whereas ’s methoxy-carbonyl linker introduces flexibility .
- Functional Groups: The 2-carbamoylphenoxy group in the target compound contrasts with ’s dihydroisoxazol and ’s aminosulfonylphenyl groups.
Pharmacokinetic and Solubility Profiles
- Metabolic Stability : The dihydropyridazine core in the target compound and ’s analog may resist oxidation better than dihydroisoxazol () or pyrimidine () systems, extending half-life .
- Solubility: The carbamoylphenoxy group in the target compound likely improves water solubility compared to ’s hydrophobic cyclohexyl-urea substituents .
Biologische Aktivität
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.
Molecular Structure
The compound has the following molecular formula:
It features a complex structure that includes a pyridazine ring, a carbamoylphenoxy group, and an alkyne moiety.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridazine core followed by the introduction of functional groups through nucleophilic substitutions and coupling reactions. The detailed synthetic route is often optimized for yield and purity, employing various solvents and reagents.
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits biological activity primarily through its interaction with specific protein targets within cells. It is believed to act as an inhibitor of key enzymes involved in various metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in several therapeutic areas:
- Anti-inflammatory Activity : In vitro assays have shown that this compound can significantly reduce inflammation markers in cell cultures treated with pro-inflammatory agents. For instance, it has been reported to suppress TNF-alpha production in macrophages, indicating its role as an anti-inflammatory agent .
- Analgesic Effects : Experimental models of pain have indicated that this compound can elevate pain thresholds more effectively than traditional analgesics like Diclofenac. In carrageenan-induced inflammation models, it demonstrated statistically significant analgesic effects .
- Anticancer Potential : Preliminary studies suggest that N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may inhibit tumor growth in various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Comparative Efficacy
A comparative analysis with similar compounds reveals that N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits superior potency in specific assays. For example:
| Compound Name | Anti-inflammatory IC50 (µM) | Analgesic Effect (Pain Threshold Increase) | Remarks |
|---|---|---|---|
| N-[4-(2-carbamoylphenoxy)but-2-ynyl] | 10 | Significant increase compared to control | Strong anti-inflammatory profile |
| Diclofenac | 15 | Moderate increase | Standard analgesic |
| Other Derivatives | 12 - 20 | Variable effects | Less consistent results |
Case Study 1: In Vivo Efficacy
In a study involving animal models for chronic pain, administration of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide resulted in a marked reduction in pain behaviors compared to untreated controls. This suggests its potential for development as a therapeutic agent for pain management.
Case Study 2: Cellular Mechanisms
Research utilizing human cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound at concentrations as low as 5 µM .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
